6-[(3-phenoxybenzyl)sulfanyl]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
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Overview
Description
6-[(3-phenoxybenzyl)sulfanyl]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is a complex organic compound with the molecular formula C16H13N3O2S2. This compound is part of the triazine family, known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-phenoxybenzyl)sulfanyl]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one typically involves the reaction of 3-phenoxybenzyl chloride with thiourea, followed by cyclization with hydrazine hydrate. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-[(3-phenoxybenzyl)sulfanyl]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the phenoxybenzyl moiety .
Scientific Research Applications
6-[(3-phenoxybenzyl)sulfanyl]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(3-phenoxybenzyl)sulfanyl]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and thioxo groups can form bonds with active sites on proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-benzylsulfanyl-5-thioxo-4,5-dihydro-1,2,4-triazin-3-one: Similar structure but with a benzyl group instead of a phenoxybenzyl group.
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives: These compounds share the triazine core but have different substituents.
Uniqueness
The uniqueness of 6-[(3-phenoxybenzyl)sulfanyl]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The phenoxybenzyl group, in particular, enhances its ability to interact with certain biological targets, making it valuable for specialized applications .
Properties
IUPAC Name |
6-[(3-phenoxyphenyl)methylsulfanyl]-5-sulfanylidene-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-16-17-14(22)15(18-19-16)23-10-11-5-4-8-13(9-11)21-12-6-2-1-3-7-12/h1-9H,10H2,(H2,17,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQPTGRBCMFXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CSC3=NNC(=O)NC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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